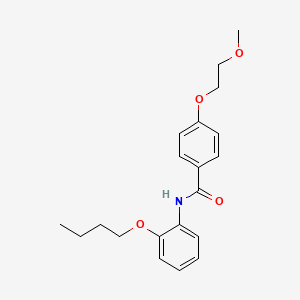
N-(2-butoxyphenyl)-4-(2-methoxyethoxy)benzamide
描述
N-(2-butoxyphenyl)-4-(2-methoxyethoxy)benzamide, commonly known as BPPB, is a chemical compound that has gained significant attention in scientific research. The compound belongs to the class of benzamide derivatives and has a molecular weight of 345.44 g/mol. BPPB has been widely studied for its potential applications in various fields, including medicine and chemistry.
作用机制
The mechanism of action of BPPB is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. BPPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. The compound has also been found to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes such as cell proliferation and differentiation. In addition, BPPB has been found to modulate the activity of various ion channels and receptors, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
BPPB has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). BPPB has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In addition, BPPB has been found to reduce the activation of glial cells, which play a key role in the development of chronic pain.
实验室实验的优点和局限性
BPPB has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits high yield and purity. BPPB is also stable under various conditions and can be stored for long periods without degradation. In addition, BPPB has been found to exhibit low toxicity and is well-tolerated in animal models.
However, there are also limitations to the use of BPPB in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. BPPB also exhibits poor bioavailability, which can limit its effectiveness in vivo. In addition, BPPB has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for the study of BPPB. One potential direction is the further investigation of the compound's mechanism of action. Studies aimed at identifying the molecular targets of BPPB and elucidating its signaling pathways could provide valuable insights into the compound's pharmacological effects.
Another potential direction is the development of novel BPPB derivatives with improved pharmacological properties. Studies aimed at modifying the structure of BPPB to improve its solubility, bioavailability, and specificity could lead to the development of more effective and targeted therapies.
Finally, further studies are needed to evaluate the safety and efficacy of BPPB in humans. Clinical trials aimed at investigating the compound's potential use in the treatment of various diseases could provide valuable information on its therapeutic potential and safety profile.
Conclusion
In conclusion, BPPB is a chemical compound that has gained significant attention in scientific research. The compound has potential applications in various fields, including medicine and chemistry. BPPB exhibits anti-inflammatory and analgesic properties and has been found to inhibit the growth of cancer cells. The compound has also been studied for its potential use as a ligand in metal-catalyzed reactions and as a fluorescent probe for the detection of metal ions. However, further studies are needed to fully understand the compound's mechanism of action and evaluate its safety and efficacy in humans.
科学研究应用
BPPB has been studied for its potential applications in various scientific fields, including medicine and chemistry. In medicine, BPPB has been found to exhibit anti-inflammatory and analgesic properties. The compound has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. BPPB has also been studied for its potential use in the treatment of cancer. The compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, BPPB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In chemistry, BPPB has been studied for its potential use as a ligand in metal-catalyzed reactions. The compound has been found to form stable complexes with various transition metals, which can be used as catalysts in various chemical reactions. BPPB has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
N-(2-butoxyphenyl)-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-3-4-13-25-19-8-6-5-7-18(19)21-20(22)16-9-11-17(12-10-16)24-15-14-23-2/h5-12H,3-4,13-15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUYYZZNGLTZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-4-(2-methoxyethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



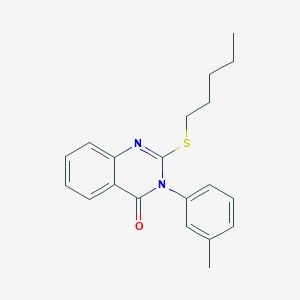
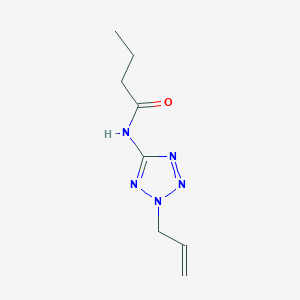
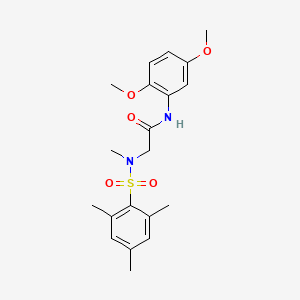

![4-{5-[2-cyano-2-(4-nitrophenyl)vinyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B4768418.png)
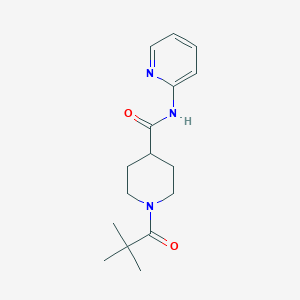
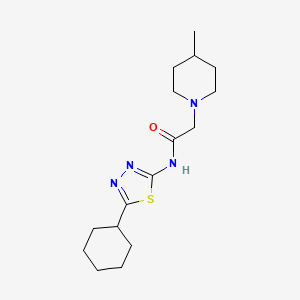
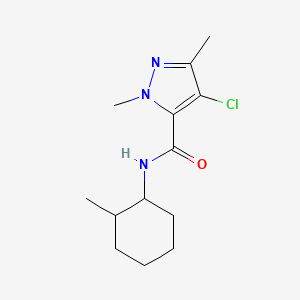
![ethyl 2-[({[4-(4-chlorophenoxy)butanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4768452.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4768455.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4768458.png)
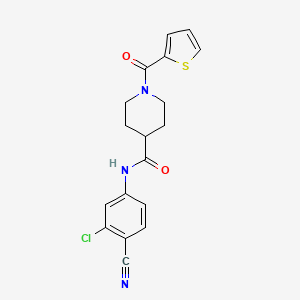
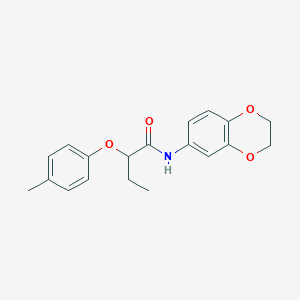
![2-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4768478.png)